molecular formula C17H26N2O3 B14068644 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide CAS No. 102128-80-3

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide

Cat. No.: B14068644
CAS No.: 102128-80-3
M. Wt: 306.4 g/mol
InChI Key: UVQBOZDNUNCQTD-UHFFFAOYSA-N
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Description

Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-diethyl- is a complex organic compound with potential applications in various scientific fields. This compound features a propanamide backbone with a substituted benzodioxin ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-diethyl- typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Propanamide Group: The propanamide group is introduced via an amidation reaction, where a suitable amine reacts with a propanoic acid derivative.

    Substitution with Methylamino and Diethyl Groups: The final step involves the substitution of the amide nitrogen with methylamino and diethyl groups, which can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen and benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and nucleophiles like amines or thiols are common reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides and benzodioxin derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It may serve as a building block for the synthesis of novel polymers and materials with unique properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.

    Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl-
  • Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-dimethyl-

Uniqueness

Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

102128-80-3

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N,N-diethylpropanamide

InChI

InChI=1S/C17H26N2O3/c1-4-19(5-2)17(20)10-11-18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h6-9,14H,4-5,10-13H2,1-3H3

InChI Key

UVQBOZDNUNCQTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCN(C)CC1COC2=CC=CC=C2O1

Origin of Product

United States

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